molecular formula C8H8FN3O B2762962 5-Fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-48-2

5-Fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B2762962
CAS No.: 1240518-48-2
M. Wt: 181.17
InChI Key: LNSXSZVFDHGGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methoxy-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8FN3O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 4-position of the indazole ring, along with an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-nitroanisole with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Fluoro-4-methoxy-1H-indazol-3-amine is unique due to the presence of both a fluorine atom and a methoxy group on the indazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-fluoro-4-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSXSZVFDHGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,6-difluoro-2-methyloxybenzonitrile (for a preparation see Intermediate 55) (30 g, 184 mmol) in ethanol (300 mL) was reacted with Hydrazine Monohydrate (Alfa, 89 mL, 1.84 mol, 10 equiv.). The resulting mixture was heated at reflux overnight then allowed to cool to room temperature. Silica was added to the mixture which was then evaporated to dryness. The pre-absorbed crude reaction mixture was then purified by chromatography eluting with petrol up to EtOAc (10% steps, 500 mL per step) to give the title compound (8.4 g, 25%) as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
25%

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